

Benzoylcholine Iodide: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: *Benzoylcholine iodide*

Cat. No.: B097022

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Introduction

Benzoylcholine iodide is a quaternary ammonium salt and a synthetic analog of the neurotransmitter acetylcholine. Structurally, it is the ester of benzoic acid and choline, paired with an iodide counter-ion. Its primary significance in research lies in its role as a substrate for cholinesterases, particularly butyrylcholinesterase (BChE), also known as pseudocholinesterase.^[1] The rate of its hydrolysis is often used as a diagnostic measure of BChE activity in plasma. Understanding the solubility and stability of **benzoylcholine iodide** is critical for its accurate use in experimental assays, for the development of analytical methods, and for its storage and handling. This guide provides a comprehensive overview of the available data on its physicochemical properties.

Chemical and Physical Properties

Benzoylcholine iodide is a white to light yellow crystalline powder.^[2] Key identification and physical properties are summarized below.

Property	Value	Reference(s)
CAS Number	17518-43-3	[3] [4]
Molecular Formula	C ₁₂ H ₁₈ INO ₂	[3] [4]
Molecular Weight	335.18 g/mol	[3] [4]
Melting Point	A Safety Data Sheet reports a melting point of 203°C, while another source indicates a melting with decomposition at 247°C.	[5] [6]
Appearance	White to light yellow powder or crystals	[2]

Solubility Data

Quantitative solubility data for **benzoylcholine iodide** in various solvents is not extensively documented in readily available literature. However, qualitative descriptions and recrystallization solvents provide insight into its solubility characteristics.

Solvent	Temperature	Solubility Description	Reference(s)
Water	Hot	"almost transparency"	[2]
Acetone/Ethanol	Cold	"appreciably soluble"	[6]
Isopropyl Alcohol	Not Specified	Used for recrystallization, implying moderate solubility at elevated temperatures and lower solubility at room or reduced temperatures.	[6]
Acetone	Not Specified	Used as a wash solvent during synthesis, suggesting low solubility.	[6]

Stability Profile

The stability of **benzoylcholine iodide** is influenced by light, moisture, pH, temperature, and the presence of enzymes.

General Stability:

- Hygroscopicity: The compound is known to be hygroscopic.[\[6\]](#)
- Photosensitivity: **Benzoylcholine iodide** is light-sensitive.[\[2\]](#)

Chemical Stability (Hydrolysis): While specific kinetic data for the non-enzymatic hydrolysis of **benzoylcholine iodide** is scarce, information on the closely related benzoylcholine chloride and general data for choline esters provide valuable context.

- Benzoylcholine chloride is reported to be "not appreciably hydrolyzed by boiling with water for 1 hour, although more prolonged heating leads to the formation of benzoic acid."[\[6\]](#) This

suggests a degree of resistance to neutral hydrolysis at elevated temperatures for short durations.

- Choline esters, as a class, tend to be more stable in acidic conditions and hydrolyze more rapidly under basic (alkaline) conditions.[7]

Enzymatic Stability: Benzoylcholine is a well-established substrate for cholinesterases and is readily hydrolyzed.

- **Butyrylcholinesterase (BChE):** It is an excellent substrate for BChE (also known as plasma or pseudocholinesterase), and its hydrolysis is a standard method for measuring BChE activity.[1]
- **Acetylcholinesterase (AChE):** It is considered a poor substrate for AChE.[8]

The enzymatic hydrolysis is pH-dependent, with cholinesterases exhibiting optimal activity at pH values above 7.0.[9]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Isothermal Shake-Flask Method)

This protocol is a standard method for determining the solubility of a compound in an aqueous buffer at a controlled temperature.

- Preparation of Saturated Solution:
 - Add an excess amount of **benzoylcholine iodide** to a known volume of a selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid should be clearly visible.
 - Seal the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vial in a thermostatically controlled water bath or incubator with constant agitation (e.g., on a shaker or stir plate).

- Allow the solution to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
- Sample Collection and Preparation:
 - After equilibration, cease agitation and allow the excess solid to settle for at least 2 hours.
 - Carefully withdraw a sample from the clear supernatant using a syringe.
 - Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microcrystals. The filter should be compatible with the aqueous solvent.
- Quantification:
 - Accurately dilute the filtered supernatant with the same buffer to a concentration within the linear range of a suitable analytical method.
 - Quantify the concentration of **benzoylcholine iodide** using a validated analytical technique, such as UV-Vis spectrophotometry (measuring absorbance of the benzoyl group) or HPLC.
- Calculation:
 - Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The result is the solubility at that specific temperature.

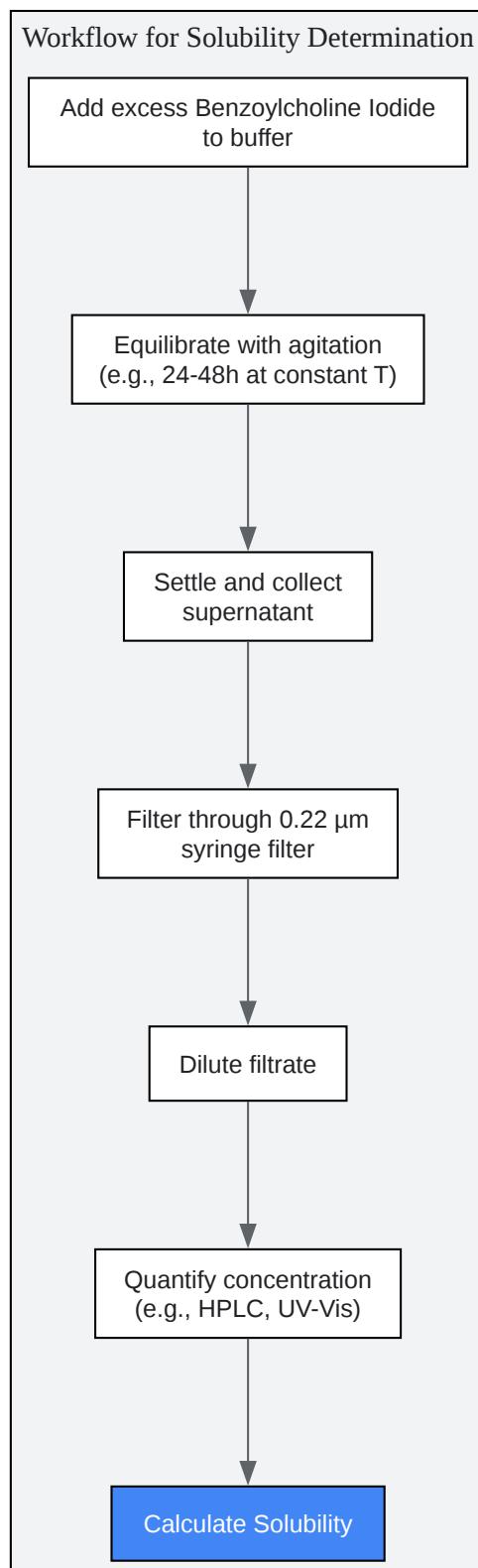
Protocol 2: Assessment of pH-Dependent Chemical Stability

This protocol outlines a method to determine the rate of non-enzymatic hydrolysis of **benzoylcholine iodide** at different pH values.

- Buffer Preparation:
 - Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, and 9) covering the acidic, neutral, and basic ranges.
- Stock Solution Preparation:

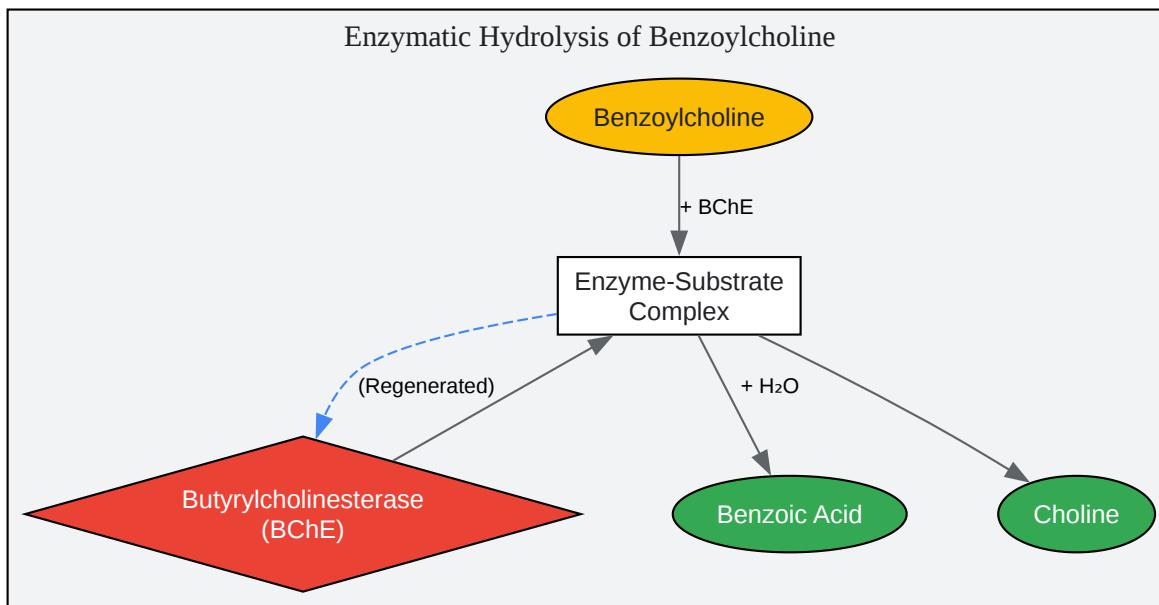
- Prepare a concentrated stock solution of **benzoylcholine iodide** in a stable solvent (e.g., acetonitrile or water, if stability permits for a short time).
- Incubation:
 - Add a small aliquot of the stock solution to each buffer to achieve a known initial concentration (e.g., 100 μ M).
 - Incubate the solutions in a constant temperature bath (e.g., 37°C). Protect the samples from light.
- Time-Point Sampling:
 - At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each pH solution.
 - Immediately quench the hydrolysis reaction if necessary, for example, by adding acid to lower the pH for samples in basic buffers, or by freezing the sample at -80°C.
- Analysis:
 - Analyze the samples using a stability-indicating HPLC method that can separate benzoylcholine from its degradation products (benzoic acid and choline).
 - Quantify the remaining percentage of **benzoylcholine iodide** at each time point relative to the amount at time zero.
- Data Analysis:
 - Plot the natural logarithm of the **benzoylcholine iodide** concentration versus time for each pH.
 - If the plot is linear, the hydrolysis follows first-order kinetics. The slope of the line is the negative of the rate constant (k).
 - Compare the rate constants at different pH values to determine the pH-stability profile.

Mandatory Visualizations



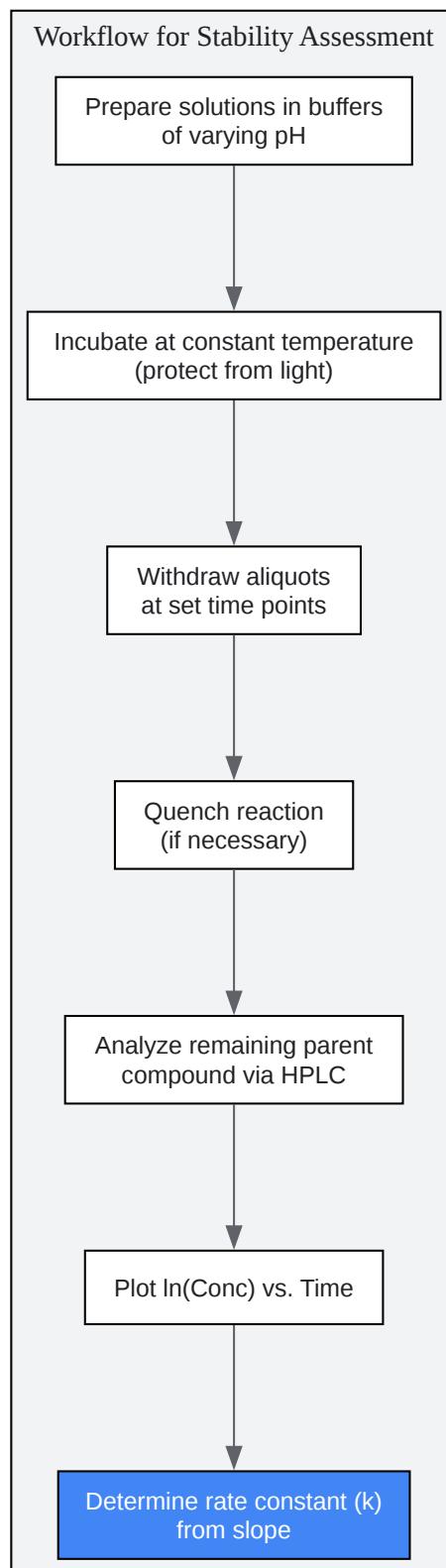
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Caption: Isothermal Shake-Flask Experimental Workflow.



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Caption: Enzymatic Hydrolysis Pathway.



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Caption: pH-Dependent Chemical Stability Workflow.

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